molecular formula C19H15ClN4O2 B3036803 3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole CAS No. 400080-29-7

3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole

Cat. No. B3036803
CAS RN: 400080-29-7
M. Wt: 366.8 g/mol
InChI Key: ITZMCFOWOCHJAQ-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole (also known as CMPI) is an organic compound belonging to the family of triazoles. It is a heterocyclic compound containing three nitrogen atoms and one oxygen atom. CMPI is used as an intermediate for the synthesis of various pharmaceuticals and agrochemicals, and is also used in scientific research applications.

Scientific Research Applications

Antimicrobial Activities

Research has indicated that derivatives of 1,2,4-triazole, including compounds similar to 3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole, have been synthesized and evaluated for antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various derivatives and found some to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Lipase and α-Glucosidase Inhibition

Some novel heterocyclic compounds derived from triazoles have been investigated for their inhibitory effects on lipase and α-glucosidase. A study by Bekircan et al. (2015) used a similar triazole compound as a starting point and found that certain derivatives exhibited significant anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).

Anti-Inflammatory and Molluscicidal Agents

El Shehry et al. (2010) reported the synthesis of triazole derivatives with anti-inflammatory and molluscicidal properties. Their research demonstrated that certain synthesized compounds showed potent anti-inflammatory activities in a dose-dependent manner and also exhibited promising molluscicidal activities (El Shehry et al., 2010).

Antimicrobial Screening of Aryloxy Compounds

Chakraborty et al. (2014) synthesized and characterized new 1H-benzo[d]imidazole derivatives of triazole. These compounds, including those related to 3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole, were screened for antibacterial and antifungal activity, showing appreciable antifungal activity (Chakraborty et al., 2014).

Anticonvulsant Activity

Compounds related to 3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole, such as 1-acyl-3-phenyl-5-alkyltriazoles, have been synthesized and evaluated for anti-inflammatory activity, showing promise as nonacidic antiinflammatory agents. This indicates potential applications in the treatment of conditions like epilepsy and related disorders (Wade et al., 1982).

Crystal Structures and Intermolecular Interactions

The crystal structures of compounds related to triazoles have been studied, which provides valuable insights into their potential applications in various fields, including medicinal chemistry. For example, the study of the crystal structure of difenoconazole, a compound related to triazoles, helps in understanding the molecular interactions and stability of such compounds (Cho et al., 2014).

properties

IUPAC Name

4-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-5-methyl-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-12-17(18(24-26-12)13-5-3-2-4-6-13)19-21-16(22-23-19)11-25-15-9-7-14(20)8-10-15/h2-10H,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZMCFOWOCHJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=NNC(=N3)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole
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3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole
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